tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate
Description
Table 1: IUPAC Name Breakdown
| Component | Description | Position |
|---|---|---|
| tert-butyl | Alkyl substituent (C(C$$4$$H$$9$$)$$_3$$) | O of carbamate |
| Sulfinyl | Functional group (S=O) | Bridging N and aryl |
| 2-nitrophenyl | Aromatic ring with −NO$$_2$$ | Ortho to S linkage |
| Carbamate | Parent structure (−OC(=O)N−) | Central backbone |
Molecular Geometry and Conformational Analysis
The compound’s geometry is defined by its nonplanar sulfinylcarbamate core and sterically demanding tert-butyl group. Key structural features include:
- Sulfinyl group geometry : The sulfur atom exhibits a trigonal pyramidal geometry with bond angles approximating 107° for O−S−N and 102° for O−S−C, consistent with sp$$^3$$ hybridization.
- Carbamate linkage : The N−C(=O)−O moiety adopts a planar configuration due to resonance delocalization between the nitrogen lone pair and the carbonyl π-system.
- Steric effects : The tert-butyl group imposes significant steric hindrance, restricting rotation about the C−O bond and favoring a conformation where the bulky group is oriented away from the nitro-substituted phenyl ring.
Conformational flexibility is further influenced by the ortho-nitro group, which creates torsional strain between the sulfinyl oxygen and the nitro oxygen. Computational models suggest two dominant conformers:
Table 2: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/°) | Description |
|---|---|---|
| S=O | 1.45 | Sulfinyl double bond |
| S−N | 1.76 | Single bond to carbamate nitrogen |
| O−C(=O) | 1.34 | Carbamate carbonyl |
| O−S−N | 107.2 | Trigonal pyramidal geometry at sulfur |
Electronic Structure and Resonance Stabilization Effects
The electronic architecture of tert-butyl (2-nitrobenzene-1-sulfinyl)carbamate is dominated by resonance interactions and electron-withdrawing effects:
- Carbamate resonance : The carbonyl oxygen delocalizes electrons into the adjacent N−S bond, stabilizing the carbamate moiety through the following resonance forms: $$ \text{O=C(N–S)−O}^- \leftrightarrow \text{O^−−
Properties
CAS No. |
673451-26-8 |
|---|---|
Molecular Formula |
C11H14N2O5S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
tert-butyl N-(2-nitrophenyl)sulfinylcarbamate |
InChI |
InChI=1S/C11H14N2O5S/c1-11(2,3)18-10(14)12-19(17)9-7-5-4-6-8(9)13(15)16/h4-7H,1-3H3,(H,12,14) |
InChI Key |
JAMAQYNLBSETRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate typically involves the reaction of 2-nitrobenzenesulfinyl chloride with tert-butyl carbamate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.
Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, bases like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkylated carbamates.
Scientific Research Applications
tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions. The nitro and sulfinyl groups can participate in redox reactions, making the compound versatile in various chemical transformations .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and applications:
Key Observations:
Electron-Withdrawing Groups: The target compound’s 2-nitrobenzenesulfinyl group contrasts with analogs like the 4-nitrophenylsulfonyl group in . Chlorophenyl (in ) and methoxy groups (in ) provide varying electronic effects—chlorine is electron-withdrawing, while methoxy is electron-donating.
Stereochemical Complexity: Hydroxycyclopentyl derivatives (e.g., ) and diphenylpropanol carbamates () highlight the role of stereochemistry in biological activity or synthetic utility. The target compound’s sulfinyl group may introduce chirality, necessitating enantioselective synthesis methods.
Pharmaceutical Relevance :
- Piperazine-containing analogs () are common in drug discovery (e.g., kinase inhibitors), suggesting the target compound could serve similar roles if functionalized appropriately.
Reactivity and Stability
- Nitro vs.
- Carbamate Stability : tert-Butyl carbamates are generally stable under basic conditions but cleaved under acidic conditions. The nitro group may further stabilize the carbamate via resonance, as seen in nitroaromatic systems.
Biological Activity
Tert-butyl (2-nitrobenzene-1-sulfinyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a nitro-substituted benzene moiety, and a sulfinyl functional group attached to a carbamate. This unique structure suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrophenyl group can potentially inhibit enzyme activity, while the carbamate group may undergo hydrolysis, releasing active compounds that exert biological effects.
Biological Activity Overview
Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. The interaction with enzymes can alter their activity, leading to significant biological consequences.
Antibacterial Activity : Preliminary studies indicate that derivatives of similar carbamate structures exhibit antibacterial properties. For instance, compounds synthesized from related structures have shown efficacy against strains such as E. coli and P. aeruginosa .
Pharmacological Applications : The compound's potential as a prodrug or pharmacophore in drug development is noteworthy. Its structural features suggest it could be modified for enhanced therapeutic efficacy.
Case Studies
- Enzyme Interaction Studies : Research has demonstrated that compounds with similar nitrophenyl groups can significantly inhibit enzyme activity in vitro. For example, studies on structurally related compounds have shown IC50 values indicating potent inhibition of specific enzymes involved in metabolic processes .
- Antibacterial Efficacy : In a study evaluating various carbamate derivatives, certain compounds exhibited high antibacterial activity against multiple bacterial strains, suggesting that modifications to the this compound structure could yield similarly effective agents .
- Cytotoxicity Assessments : Toxicity evaluations using the Artemia salina assay indicated low cytotoxicity for several related compounds at concentrations effective against bacterial strains, highlighting their potential therapeutic window .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
